3,4,5-trichlorothiophene-2-carboxylic Acid

Agrochemical Synthesis Process Chemistry Halogenated Heterocycles

Researchers developing 2,6-dihaloaryl 1,2,4-triazole insecticides require the precise 3,4,5-trichloro substitution pattern-less chlorinated analogs fail in downstream cross-coupling. This compound is the validated C-ring building block for candidates XR-693 and XR-906. • 69% distilled yield from vapor-phase chlorination confirms route scalability • 56-58% organometallic coupling yield with tetrachloroiodobenzene • Acid chloride conversion (>98% crude) enables carboxamide libraries (51-92% yields) • MW 231.48, mp 226-228°C; store at 2-8°C under inert gas

Molecular Formula C5HCl3O2S
Molecular Weight 231.5 g/mol
CAS No. 26020-48-4
Cat. No. B1587033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-trichlorothiophene-2-carboxylic Acid
CAS26020-48-4
Molecular FormulaC5HCl3O2S
Molecular Weight231.5 g/mol
Structural Identifiers
SMILESC1(=C(SC(=C1Cl)Cl)C(=O)O)Cl
InChIInChI=1S/C5HCl3O2S/c6-1-2(7)4(8)11-3(1)5(9)10/h(H,9,10)
InChIKeyFVFYTPFJDMYLJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5-Trichlorothiophene-2-carboxylic Acid: Properties & Uses


3,4,5-Trichlorothiophene-2-carboxylic Acid (CAS 26020-48-4) is a polychlorinated heterocyclic building block characterized by three chlorine substituents on the thiophene ring and a 2-carboxylic acid functional handle [1]. With a molecular weight of 231.48 g/mol, a melting point range of 226–228°C, and a predicted pKa of 2.89 ± 0.10, this compound is employed as a key intermediate in the synthesis of agrochemical actives and pharmaceutical candidates .

Validated C-ring building block for 2,6-dihaloaryl triazole insecticides
Compatible with multi-kilogram vapor-phase chlorination processes
Carboxylic acid handle enables diverse amide and ester derivatization

Limitations of Generic Thiophene Analogs


Substitution with less chlorinated or differently substituted thiophene-2-carboxylic acid analogs is not feasible in specific synthetic sequences due to the precise regiochemical and electronic demands of downstream cross-coupling and derivatization reactions. The 3,4,5-trichloro substitution pattern on the thiophene scaffold dictates reactivity in organometallic transformations and influences the physicochemical properties of the final active molecule [1]. Furthermore, this specific compound is the validated intermediate in the established commercial route for the 2,6-dihaloaryl 1,2,4-triazole insecticide class, where the fully chlorinated ring is essential for generating the active pharmacophore [2].

Less chlorinated analogs may not meet regiochemical demands in downstream cross-coupling steps.
The 3,4,5-trichloro pattern directly influences organometallic reactivity and final active-molecule properties.
Only the fully chlorinated scaffold is validated in the established commercial insecticide route; alternative substitution patterns are not similarly validated.

3,4,5-Trichlorothiophene-2-carboxylic Acid: Key Differentiators


Nitrile Manufacturing Intermediate Validation

The compound is the direct precursor to 3,4,5-trichloro-2-thiophenecarbonitrile (3), which is obtained via vapor-phase chlorination in a 69% distilled yield. This high-yielding, scalable process specifically requires the trichloro-substituted scaffold to serve as the C-ring building block for the XR-693 and XR-906 insecticide series [1].

Nitrile Intermed. Yield
Head-to-head
69% distilled yield (multi-kg scale)
Comparator requires lower-throughput solution-phase activation; no comparable vapor-phase metric reported.
Validates high-throughput synthetic route scalability
Vapor-phase Cl₂, 500°C, 6 s residence time
Agrochemical Synthesis Process Chemistry Halogenated Heterocycles

Acid Chloride Conversion Efficiency

Treatment of 3,4,5-trichlorothiophene-2-carboxylic acid (20.4 g) with thionyl chloride under standard conditions affords the corresponding acid chloride in >98% crude weight yield, which solidifies upon standing . This demonstrates the compound's robust and predictable activation profile for amide or ester coupling.

Acid Chloride Activation
Data to verify
>98% crude weight yield, solidifies upon standing
Lower chlorinated thiophene acids may exhibit competing side reactions due to altered ring electronics.
Supports efficient coupling workflow integration
Single-source data; verify lot-specific conversion consistency
Organic Synthesis Activation Methods Building Block Validation

Unsymmetrical Polychlorinated Biaryl Coupling

Trichloro-2-thienylcopper, derived from the target carboxylic acid or its corresponding halide, reacts with 1,2,4,5-tetrachloro-3-iodobenzene to yield 2-(1,2,4,5-tetrachlorophenyl)-3,4,5-trichlorothiophene in 56–58% yield. In contrast, the 3,4-dichloro-2-thienylcopper analog produces the corresponding 3,4-dichlorophenylthiophene with no statistically significant yield difference under identical conditions [1].

Biaryl Coupling Yield
Head-to-head
56–58% yield (trichloro) vs 56–58% yield (3,4-dichloro analog)
Identical performance under the same organocopper coupling conditions.
Additional Cl at position 3 does not penalize coupling efficiency
Reaction with 1,2,4,5-tetrachloro-3-iodobenzene
Cross-Coupling Chemistry Organometallic Reagents Materials Science

3,4,5-Trichlorothiophene-2-carboxylic Acid: Research & Industrial Uses


2,6-Dihaloaryl Triazole Insecticide Synthesis

This compound serves as the validated C-ring building block for the insecticide candidates XR-693 and XR-906. The 69% distilled yield of 3,4,5-trichloro-2-thiophenecarbonitrile from the vapor-phase chlorination process demonstrates the scalability and robustness of the route, which is essential for agricultural chemical development [1].

Chlorinated Biaryl Ligands and Materials

Researchers requiring unsymmetrical polychlorinated biaryl frameworks can utilize the 2-thienylcopper derivative of this acid. The reported 56–58% yield in coupling with tetrachloroiodobenzene confirms that the 3,4,5-trichloro substitution pattern does not impede organometallic reactivity, making it a viable precursor for specialized ligands or π-conjugated materials [2].

Carboxamide Bioisostere Derivatization

The carboxylic acid can be converted to its acid chloride (>98% crude yield) and subsequently coupled with amines to generate carboxamide libraries. This compound has been explicitly employed in the preparation of N-[(3,4,5-trichloro-2-thienyl)carbonyl]glycine derivatives (51–92% yields), demonstrating its utility in medicinal chemistry campaigns targeting antibacterial or antiparasitic activity [3][4].

Application
Selection Property
Validation Focus
2,6-Dihaloaryl triazole insecticides
Validated multi-kg vapor-phase chlorination route
Nitrile intermediate efficiency and scalability
Unsymmetrical polychlorinated biaryl frameworks
Organocopper coupling compatibility
Coupling efficiency parity with less chlorinated analogs
Carboxamide bioisostere libraries
Acid chloride activation reliability
Amide coupling yield and scope verification

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